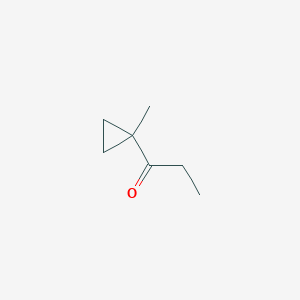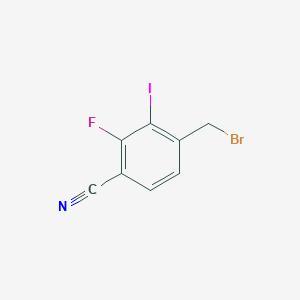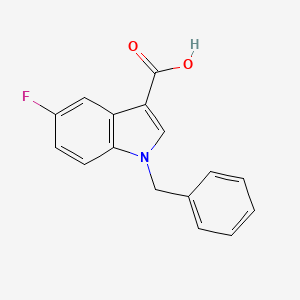
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a benzyl group at the 1-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 3-position of the indole ring. The unique structure of this compound makes it a valuable subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and benzyl bromide.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a building block for complex chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses. The exact pathways depend on the specific biological context and the target cells or organisms.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1-benzylindole-3-carboxylic acid and 5-fluoroindole-3-carboxylic acid, share structural similarities but differ in their functional groups and positions.
Uniqueness: The presence of both the benzyl group and the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives.
Eigenschaften
Molekularformel |
C16H12FNO2 |
|---|---|
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
1-benzyl-5-fluoroindole-3-carboxylic acid |
InChI |
InChI=1S/C16H12FNO2/c17-12-6-7-15-13(8-12)14(16(19)20)10-18(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |
InChI-Schlüssel |
GZJSIKBDAFVVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


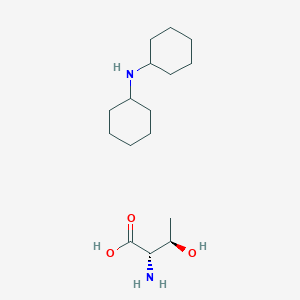
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
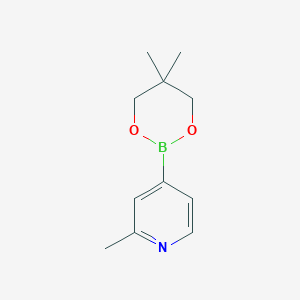

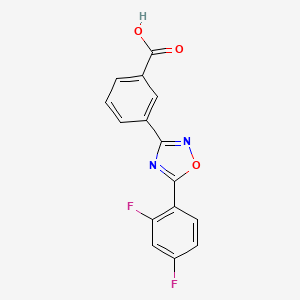
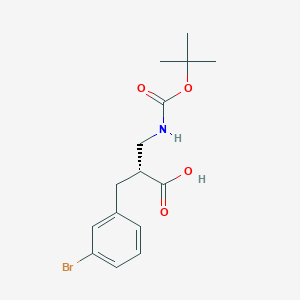
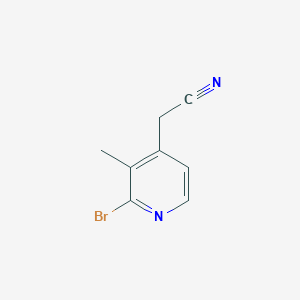

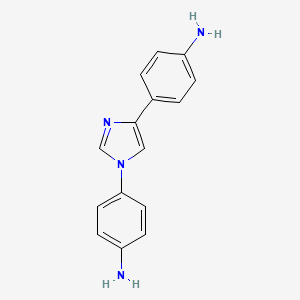
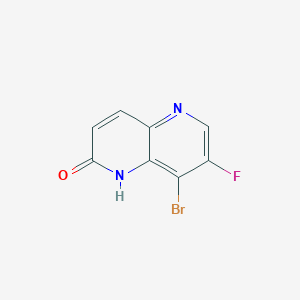
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)

